Methyl 30-hydroxytriacontanoate

Description

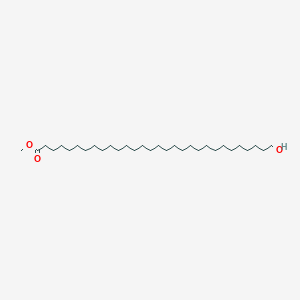

Methyl 30-hydroxytriacontanoate is a long-chain hydroxy fatty acid methyl ester characterized by a 30-carbon backbone (triacontanoate) with a hydroxyl group at the terminal (omega) position and a methyl ester functional group. Key properties include:

Propriétés

IUPAC Name |

methyl 30-hydroxytriacontanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O3/c1-34-31(33)29-27-25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32/h32H,2-30H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQWCGJZHUFBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 30-hydroxytriacontanoate can be synthesized through the esterification of 30-hydroxytriacontanoic acid with methanol. The reaction is typically carried out in the presence of an acid catalyst, such as toluene-4-sulfonic acid, under inert atmosphere conditions . The reaction mixture is heated to facilitate the esterification process, and the product is purified through crystallization or separation techniques .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 30-hydroxytriacontanoic acid and methanol into a reactor, where the esterification reaction occurs. The product is then separated and purified using industrial-scale crystallization or distillation methods .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 30-hydroxytriacontanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of 30-ketotriacontanoic acid or 30-carboxytriacontanoic acid.

Reduction: Formation of 30-hydroxytriacontanol.

Substitution: Formation of various substituted esters or ethers.

Applications De Recherche Scientifique

Methyl 30-hydroxytriacontanoate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of methyl 30-hydroxytriacontanoate involves its interaction with biological membranes and enzymes. The hydroxyl and ester groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can affect membrane fluidity and enzyme activity. The compound may also act as a substrate for specific enzymes, leading to the formation of biologically active metabolites .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Properties

Key Observations:

Chain Length and Molecular Weight: this compound (C₃₁) has the longest chain among the listed compounds, contributing to its higher molecular weight (482.82 vs. 258.39–440.75 g/mol) . Longer chains increase hydrophobicity and melting points .

Hydroxyl Position: Terminal (omega) hydroxylation (e.g., in this compound and Methyl 27-hydroxyheptacosanoate) reduces intermolecular hydrogen bonding compared to mid-chain hydroxylation (e.g., 2- or 3-position), leading to lower melting points relative to mid-chain analogs .

Melting Points: Mid-chain hydroxylation (e.g., Methyl 3-hydroxytetradecanoate, 36–37°C) results in higher melting points than terminal hydroxylation (e.g., this compound, 85–91°C) due to stronger intermolecular forces .

Storage and Stability: Compounds with mid-chain hydroxyl groups (e.g., Methyl 2-hydroxytetradecanoate) require cryogenic storage (-20°C) to prevent degradation, whereas omega-hydroxylated esters (e.g., this compound) are stable at room temperature .

Purity and Applications: this compound (97% purity) and Methyl 27-hydroxyheptacosanoate (>98%) are used in lipidomics and genetic disorder research (e.g., Fabry disease) as standards or enzyme substrates . Mid-chain hydroxylated esters may serve as biosurfactant precursors .

Discrepancies and Limitations

- Molecular Weight Inconsistencies: cites a molecular weight of 440 g/mol for this compound, conflicting with the formula C₃₁H₆₂O₃ (482.82 g/mol); this may refer to a mislabeled compound .

Activité Biologique

Methyl 30-hydroxytriacontanoate is a long-chain fatty acid methyl ester with the molecular formula and a molecular weight of 482.82 g/mol. This compound is notable for its hydroxyl and ester functional groups, which contribute to its unique chemical reactivity and potential biological activities. It is primarily studied in the fields of organic chemistry, biology, and medicine due to its interesting properties and applications.

Structure

- Molecular Formula :

- CAS Number : 79162-70-2

- Appearance : Colorless liquid, solid at room temperature

- Solubility : Soluble in organic solvents, slightly soluble in water

Functional Groups

- Hydroxyl group (-OH)

- Ester group (-COO-)

These functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives and metabolites.

This compound interacts with biological membranes due to its amphiphilic nature, allowing it to affect membrane fluidity and potentially influence enzyme activity. The compound may serve as a substrate for specific enzymes, leading to the production of biologically active metabolites that could have therapeutic implications.

Potential Biological Effects

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Some studies suggest that long-chain fatty acids can have antimicrobial properties, which may extend to their esters.

- Anti-inflammatory Effects : Compounds similar to this compound have been observed to modulate inflammatory responses.

- Plant Growth Regulation : Preliminary studies indicate potential applications in agriculture as a plant growth regulator due to its structural similarities with known growth-promoting compounds.

Case Studies and Research Findings

Research on this compound is still emerging. However, several studies highlight its potential:

- Study on Lipidomics : Investigations into lipid profiles have identified this compound as a significant component in certain biological samples, suggesting its role in metabolic processes (source: Diagnocine) .

- Therapeutic Applications : Ongoing research is exploring the use of this compound in drug delivery systems due to its ability to interact with lipid membranes effectively (source: BenchChem) .

- Agricultural Studies : Related compounds have shown promise as plant growth regulators, indicating that this compound might possess similar properties (source: Larodan) .

Comparative Analysis

The following table summarizes key differences between this compound and its analogs:

| Compound | Molecular Formula | Biological Activity | Solubility |

|---|---|---|---|

| This compound | C₃₁H₆₂O₃ | Potential antimicrobial | Organic solvents |

| Methyl 30-hydroxytriacontanoic acid | C₃₁H₆₄O₃ | Moderate anti-inflammatory | Organic solvents |

| Methyl 30-hydroxytriacontanol | C₃₁H₆₄O | Low antimicrobial activity | Slightly soluble |

Q & A

Q. What documentation is critical for ensuring reproducibility in synthetic studies of this compound?

Q. How can researchers address potential biases when interpreting conflicting biological activity data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.